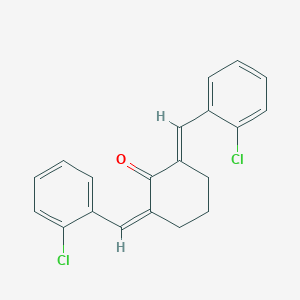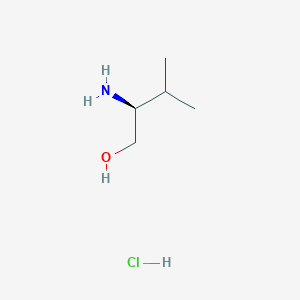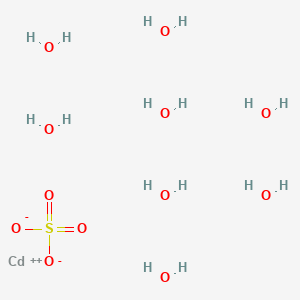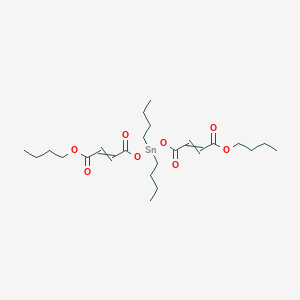
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a chemical compound that belongs to the class of ester compounds. It is commonly referred to as "BTTDE" and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of BTTDE is not fully understood. However, studies have shown that it is a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Effets Biochimiques Et Physiologiques
BTTDE has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTTDE in lab experiments is its high purity. This ensures that the results obtained from experiments are accurate and reliable. However, one limitation of using BTTDE is its high cost. This can limit its use in certain experiments.
Orientations Futures
For the use of BTTDE include the development of new drugs for the treatment of Alzheimer's disease and the development of new anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of BTTDE involves the reaction of butyl vinyl ether with carbon monoxide in the presence of a catalyst. The reaction results in the formation of the desired product, BTTDE. This method of synthesis is highly efficient and yields a high purity product.
Applications De Recherche Scientifique
BTTDE has various scientific research applications, including its use in the synthesis of other chemical compounds. It is also used as a reagent in organic chemistry reactions. BTTDE is particularly useful in the synthesis of lactones, which are important intermediates in the production of various pharmaceuticals.
Propriétés
Numéro CAS |
17209-76-6 |
|---|---|
Nom du produit |
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate |
Formule moléculaire |
C24H40O8Sn |
Poids moléculaire |
575.3 g/mol |
Nom IUPAC |
4-O-[(4-butoxy-4-oxobut-2-enoyl)oxy-dibutylstannyl] 1-O-butyl but-2-enedioate |
InChI |
InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-2-3-6-12-8(11)5-4-7(9)10;2*1-3-4-2;/h2*4-5H,2-3,6H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
OZDOQMMXEACZAA-UHFFFAOYSA-L |
SMILES |
CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC |
SMILES canonique |
CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC |
Autres numéros CAS |
15546-16-4 17209-76-6 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



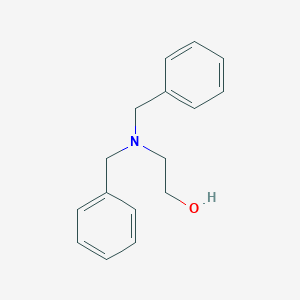
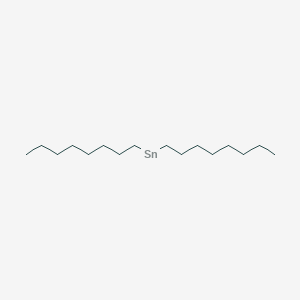
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
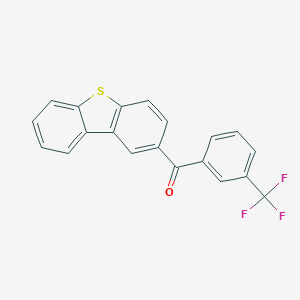
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
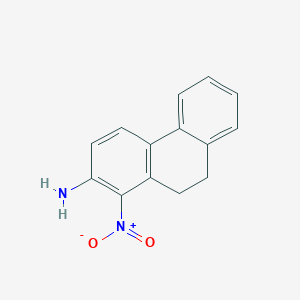
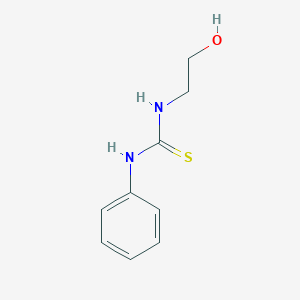
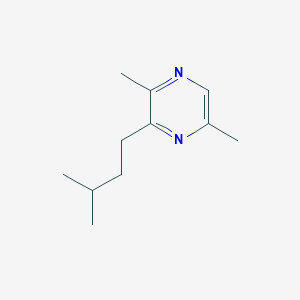
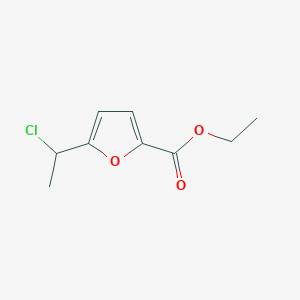
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

